Stannane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

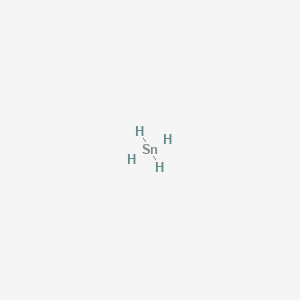

Stannane is a mononuclear parent hydride and a tin hydride.

Scientific Research Applications

Chemical Synthesis

Stannane is widely utilized in organic synthesis, particularly as a reagent in various reactions. Its derivatives, such as trimethylstannyl and tributyltin compounds, serve as important intermediates in the formation of complex organic molecules.

Stannylative Substitution Reactions

Recent advancements have highlighted the use of stannylpotassium reagents generated from silylstannanes for stannylative substitution of aryl halides. This method allows for the straightforward synthesis of arylstannanes without the need for transition metals, showcasing the enhanced reactivity of these stannyl reagents compared to traditional organolithium or Grignard reagents .

SRN1 Mechanism

The SRN1 (Substitution Nucleophilic Unimolecular) mechanism has proven effective in utilizing stannanes for synthesizing triorganylstannyl aromatic compounds. This method allows for milder reaction conditions and higher selectivity, making it a powerful tool in synthetic organic chemistry .

Materials Science

This compound derivatives play a crucial role in the development of advanced materials, particularly in the field of nanotechnology.

Stanene: A Novel 2D Material

Stanene, a two-dimensional material composed of a monolayer of tin atoms, has emerged as a promising candidate for applications in electronics due to its unique electronic properties. It exhibits characteristics such as topological superconductivity and quantum spin Hall effects, which could lead to advancements in room-temperature electronics and efficient thermoelectric devices .

Coatings and Polymers

This compound compounds are also employed in the production of coatings and polymers. For instance, dioctylbis[(1-oxoneodecyl)oxy]this compound is used to enhance the durability and performance of industrial materials. The compound's ability to undergo various chemical reactions makes it versatile for modifying material properties.

Biological Applications

Research is ongoing to explore the potential biological activities of this compound compounds. Their interactions with biomolecules may lead to therapeutic applications.

Antimicrobial Properties

Certain this compound derivatives have shown promise as antimicrobial agents. Their ability to interact with cellular targets suggests potential uses in medical applications, including drug development .

Catalytic Activity

Stannanes are being studied for their catalytic properties in biological systems, potentially influencing enzyme activity and metabolic pathways.

Comparative Overview

To provide a clearer understanding of this compound's applications compared to similar compounds, the following table summarizes key features:

| Compound Type | Key Features | Applications |

|---|---|---|

| This compound | Highly reactive organotin compound | Organic synthesis, materials science |

| Dioctyltin dilaurate | Similar structure with different ester groups | Catalysis, polymer production |

| Trimethylstannyl compounds | Versatile nucleophiles | SRN1 reactions, synthesis of complex molecules |

| Stanene | 2D material with unique electronic properties | Electronics, thermoelectric devices |

Properties

CAS No. |

2406-52-2 |

|---|---|

Molecular Formula |

H4Sn |

Molecular Weight |

122.74 g/mol |

IUPAC Name |

stannane |

InChI |

InChI=1S/Sn.4H |

InChI Key |

KXCAEQNNTZANTK-UHFFFAOYSA-N |

SMILES |

[SnH4] |

Canonical SMILES |

[SnH4] |

Synonyms |

stannane tin tetrahydride |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.